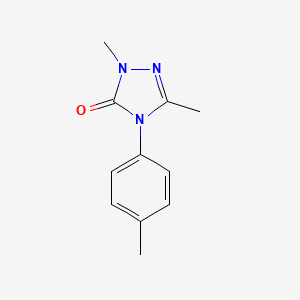

2,5-dimethyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

The compound 2,5-dimethyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with methyl groups at positions 2 and 5 and a 4-methylphenyl group at position 3. Its molecular formula is C₁₁H₁₃N₃O (molecular weight: 203.25 g/mol). Triazolones are heterocyclic compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science, depending on their substituents.

Properties

IUPAC Name |

2,5-dimethyl-4-(4-methylphenyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-4-6-10(7-5-8)14-9(2)12-13(3)11(14)15/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBVIGUBSJKRJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzohydrazide with acetylacetone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives with altered biological activities.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines. Substitution reactions can introduce various functional groups onto the triazole ring, leading to a wide range of derivatives.

Scientific Research Applications

2,5-dimethyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

Medicine: It has potential applications in the treatment of various diseases due to its biological activities. Research is ongoing to explore its efficacy as an anticancer and anti-inflammatory agent.

Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new products with enhanced properties.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The substituents on the triazolone ring critically influence physicochemical properties and applications. Key comparisons include:

Table 1: Substituent and Functional Group Comparisons

Key Observations :

- Electron-Donating vs. In contrast, TNMTO’s nitro groups confer explosive properties due to high oxygen content and density .

- Thione vs. Ketone : Replacing the triazol-3-one’s carbonyl oxygen with sulfur (C=S) in thione derivatives (e.g., compounds in ) increases nucleophilic reactivity, enabling participation in sulfur-mediated binding in biological systems.

Key Observations :

- Nitration vs. Alkylation: TNMTO requires aggressive nitration conditions (H₂SO₄/HNO₃) for trinitromethyl incorporation , whereas the target compound’s methyl groups likely derive from milder alkylation or condensation steps.

Physicochemical and Functional Properties

Table 3: Property and Application Comparison

Key Observations :

- Lipophilicity : The target compound’s methyl and methylphenyl groups likely improve membrane permeability compared to polar derivatives like TNMTO.

- Crystallinity : Fluorophenyl-substituted triazolones (e.g., ) exhibit isostructural packing with planar conformations, suggesting predictable crystallization behavior for the target compound.

Biological Activity

Ethyl 6-bromo-5-(2-ethoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate (CAS Number: 315237-09-3) is a synthetic compound belonging to the benzofuran class. Its unique molecular structure, characterized by the presence of a bromine atom, ethoxy group, and carboxylate ester, suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 395.21 g/mol. The structural features significantly influence its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of Ethyl 6-bromo-5-(2-ethoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has revealed several promising effects:

1. Anticancer Properties

Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The proposed mechanisms include:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through the generation of reactive oxygen species (ROS) or by interfering with cell cycle regulation.

- Inhibition of Cell Proliferation : Ethyl 6-bromo-5-(2-ethoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has shown potential in inhibiting the growth of tumor cells, suggesting its role as an anticancer agent.

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through:

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines could reduce inflammation.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX).

The biological activity of Ethyl 6-bromo-5-(2-ethoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is largely attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The bromine atom and the ester group enhance binding affinity to various enzymes or receptors, modulating their activity.

Comparative Analysis

A comparison with similar benzofuran derivatives highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 6-bromo-5-(2-methoxy)-1-benzofuran-3-carboxylate | Bromine and methoxy group | Moderate anticancer activity |

| Ethyl 6-bromo-5-(2-hydroxy)-1-benzofuran-3-carboxylate | Bromine and hydroxy group | Strong anti-inflammatory properties |

| Ethyl 6-bromo-5-(2-acetoxy)-1-benzofuran-3-carboxylate | Bromine and acetoxy group | Limited cytotoxic effects |

Case Studies

Several studies have been conducted to evaluate the biological activity of Ethyl 6-bromo-5-(2-ethoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate:

Study 1: Anticancer Efficacy

In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast and lung cancer cell lines, with IC50 values indicating potent anticancer effects.

Study 2: Anti-inflammatory Potential

Animal models showed that administration of this compound reduced inflammation markers significantly compared to control groups, suggesting its therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,5-dimethyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves refluxing in polar solvents like ethanol or methanol to facilitate cyclization. Catalysts (e.g., glacial acetic acid) improve reaction rates, while temperature control (e.g., 80–100°C) minimizes side reactions. For example, analogous triazolones are synthesized via hydrazide intermediates under reflux, followed by recrystallization in water-ethanol mixtures to achieve >60% yields .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing triazol-3-one derivatives, and what key structural features do they identify?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy resolves substituent positions (e.g., methyl groups on the triazole ring), while High Performance Liquid Chromatography (HPLC) confirms purity (>95%). X-ray crystallography provides definitive bond-length data for tautomeric forms, as seen in related 4H-triazolone derivatives .

Q. How can researchers address solubility challenges during purification of triazol-3-one derivatives?

- Methodological Answer : Recrystallization in mixed solvents (e.g., ethanol-water) enhances purity. For hydrophobic derivatives, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) aids dissolution, followed by dropwise addition of antisolvents like hexane .

Advanced Research Questions

Q. How does tautomerism in 2,4-dihydro-3H-1,2,4-triazol-3-one derivatives impact biological activity, and what experimental strategies mitigate this variability?

- Methodological Answer : Tautomeric equilibria (e.g., 1,3-proton shifts) alter electronic properties and binding affinity. Density Functional Theory (DFT) predicts dominant tautomers, guiding synthesis of stabilized analogs. Biological assays should include controls for tautomeric composition, as seen in studies of NTO (3-nitro-1,2,4-triazol-5-one) derivatives .

Q. What computational approaches predict the binding mechanisms of triazol-3-one derivatives to therapeutic targets like P2X7 receptors or c-Myc proteins?

- Methodological Answer : Molecular docking simulations using software like AutoDock Vina model ligand-receptor interactions. DFT-based charge distribution analysis identifies key pharmacophores. For example, fluorinated aryl groups enhance binding to PD-L1, as shown in anticancer triazolones .

Q. How can researchers resolve contradictions in biological activity data caused by metabolic instability of triazol-3-one derivatives?

- Methodological Answer : Metabolic profiling (e.g., LC-MS) identifies degradation pathways, such as hydrolysis of the triazolinone moiety. Structural modifications, like introducing electron-withdrawing groups (e.g., fluorine), improve stability. In vivo studies should pair pharmacokinetic assays with activity measurements .

Q. What methodologies are used to evaluate the anticancer potential of triazol-3-one derivatives, and how do they differentiate selective cytotoxicity?

- Methodological Answer : MTT assays quantify cytotoxicity in cancer (HT-29, A549) vs. non-cancer (HEK-293) cell lines. RT-qPCR measures downregulation of oncogenes (e.g., c-Myc, hTERT), while ELISA detects PD-L1 protein suppression. Selective inhibitors like compound 8 (2-(4-chloro-2-fluorophenyl)-5-(3-methoxyphenyl)-triazolone) show IC50 values <10 µM in cancer cells with minimal off-target effects .

Data Contradiction Analysis

Q. Why do similar triazol-3-one derivatives exhibit divergent biological activities despite structural homology?

- Methodological Answer : Subtle substituent changes (e.g., para-fluorine vs. methoxy groups) alter lipophilicity and hydrogen-bonding capacity. Comparative molecular field analysis (CoMFA) models correlate steric/electronic properties with activity. For instance, 2,3,5,6-tetrafluorophenyl analogs show enhanced PD-L1 inhibition due to increased π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.